molecular formula C16H21NO6 B558560 Boc-D-Asp-OBzl CAS No. 92828-64-3

Boc-D-Asp-OBzl

Cat. No.: B558560
CAS No.: 92828-64-3
M. Wt: 323.34 g/mol
InChI Key: LDRWTKQWSXGSTM-GFCCVEGCSA-N
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Description

Boc-D-Asp-OBzl, also known as N-tert-butoxycarbonyl-D-aspartic acid β-benzyl ester, is a derivative of aspartic acid. It is commonly used in peptide synthesis as a protected form of D-aspartic acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl ester (OBzl) protecting group on the carboxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Asp-OBzl typically involves the protection of the amino and carboxyl groups of D-aspartic acid. The process begins with the reaction of D-aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form the Boc-protected D-aspartic acid. This intermediate is then reacted with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the benzyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as crystallization and chromatography to obtain high-purity this compound. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Asp-OBzl undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and benzyl ester protecting groups under acidic or hydrogenation conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents like DCC or HATU.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-D-Asp-OBzl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-D-Asp-OBzl is primarily related to its role as a protected amino acid in peptide synthesis. The Boc and benzyl ester protecting groups prevent unwanted side reactions during peptide bond formation. Once the desired peptide is synthesized, the protecting groups are removed to yield the final peptide product. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized .

Comparison with Similar Compounds

Boc-D-Asp-OBzl is similar to other protected amino acids such as Boc-L-aspartic acid β-benzyl ester and Boc-D-glutamic acid γ-benzyl ester. its uniqueness lies in the specific configuration of the D-aspartic acid residue, which can impart different biological activities and properties to the synthesized peptides. Similar compounds include:

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRWTKQWSXGSTM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471926
Record name Boc-D-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92828-64-3
Record name Boc-D-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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